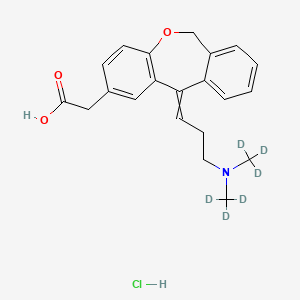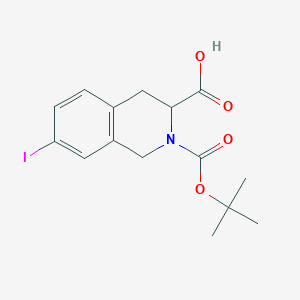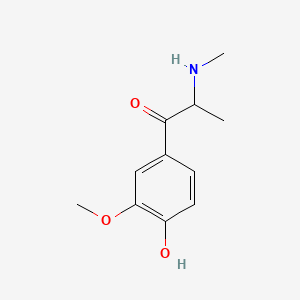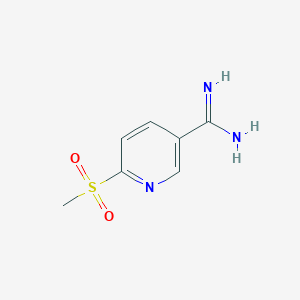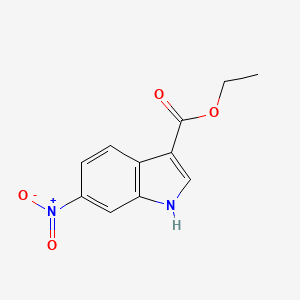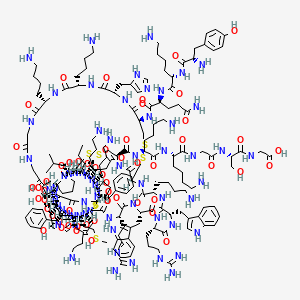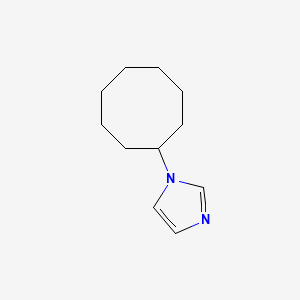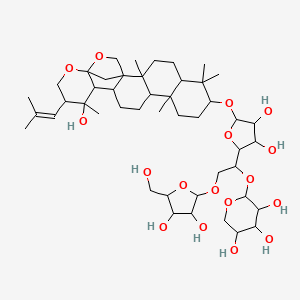![molecular formula C58H71ClN12O9S2 B1515287 6-Amino-2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-N-[1-[[1-[(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide CAS No. 341519-04-8](/img/structure/B1515287.png)
6-Amino-2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-N-[1-[[1-[(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-N-[1-[[1-[(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide is a useful research compound. Its molecular formula is C58H71ClN12O9S2 and its molecular weight is 1179.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescence Derivatisation
Compounds with complex structures, including naphthalene derivatives and amino acids, have been investigated for their potential in fluorescence derivatisation. This application is crucial in biological assays where high sensitivity and specificity for certain biomolecules are required. For instance, derivatives of amino acids coupled with naphthalene units have shown strong fluorescence, indicating their utility in biological assays and molecular imaging (Frade et al., 2007).
Synthesis of Fluorinated Polyimides
The synthesis of novel fluorinated polyimides derived from bis(ether amine) monomers, including those related to naphthalene, underscores the material science applications of complex organic compounds. These materials exhibit low moisture absorption, low dielectric constants, and excellent thermal stability, making them suitable for advanced electronic and aerospace applications (Chung & Hsiao, 2008).
Antagonist Affinities at Purinoceptors
Research into the antagonist affinities at P2X purinoceptors using compounds with complex chemical structures, including those with naphthalene derivatives, highlights the potential of such compounds in pharmacological studies. These studies provide insights into the interaction of drugs with cellular receptors, which is fundamental in drug development and the study of disease mechanisms (Khakh et al., 1994).
Heterocyclic Synthesis
The creation of heterocyclic compounds through the reactions of benzyl ketones with formamide or acetamide demonstrates the compound's relevance in synthetic organic chemistry. These methodologies enable the synthesis of a wide range of biologically active molecules, including potential therapeutic agents (Hirota et al., 1978).
Synthesis of Polyamides
The development of novel polyamides incorporating specific moieties like naphthalene underscores the application of such complex compounds in polymer science. These materials often exhibit unique properties such as high thermal stability and solubility in organic solvents, making them valuable for various industrial applications (Gutch, Banerjee, & Jaiswal, 2003).
Propiedades
IUPAC Name |
6-amino-2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-N-[1-[[1-[(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H71ClN12O9S2/c1-33(72)50(57(79)69-48(32-82)54(76)65-44(51(62)73)26-35-16-19-37-11-3-4-12-38(37)24-35)70-56(78)49(15-7-8-22-60)71(2)58(80)46(28-39-30-64-43-14-6-5-13-41(39)43)67-53(75)45(27-36-10-9-23-63-29-36)66-55(77)47(31-81)68-52(74)42(61)25-34-17-20-40(59)21-18-34/h3-6,9-14,16-21,23-24,29-30,33,42,44-50,64,72,81-82H,7-8,15,22,25-28,31-32,60-61H2,1-2H3,(H2,62,73)(H,65,76)(H,66,77)(H,67,75)(H,68,74)(H,69,79)(H,70,78) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIUMYYJZIVGMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)N)NC(=O)C(CCCCN)N(C)C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CS)NC(=O)C(CC6=CC=C(C=C6)Cl)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H71ClN12O9S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1179.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
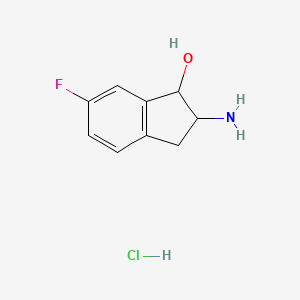
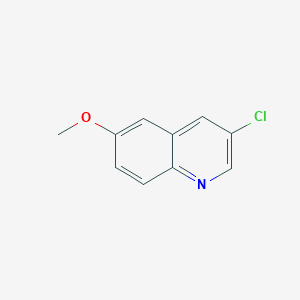
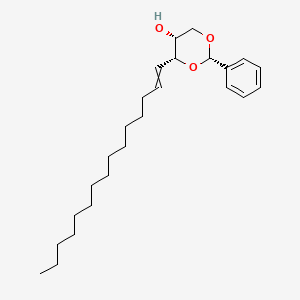
![2-[3-(2-Tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B1515210.png)
